7-脱氮-2',3'-二脱氧鸟苷
描述
7-Deaza-2’,3’-dideoxyguanosine (7-Deaza-ddG) is a 2’,3’-dideoxynucleoside 5’-triphosphate, which can inhibit HIV-1 reverse transcriptase with a Ki of 25 nM .
Synthesis Analysis
The synthesis of 7-deaza-2’-deoxyisoguanosine has been achieved by either the glycosylation of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine with 2-deoxy-3,5-di-O-(4-toluoyl)-a-d-erythro-pen-tofuranosyl chloride followed by hydrolysis of the MeO group of the nucleobase or by photochemical conversion of the Cl substituent of 2-chloro-7-deaza-2’-deoxyadenosine .
Molecular Structure Analysis
The crystal structure of 7-deaza-2’-deoxyisoguanosine was determined by a single-crystal X-ray analysis. It adopts the N(1)-H/6-NH2/keto tautomeric form, and the sugar conformation is C(1’)-exo . The molecular formula is C11H14N4O4 .
Chemical Reactions Analysis
7-Deaza-2-deoxyguanosine allows PCR and sequencing reactions from CpG islands[^5^][9]. The addition of 7-deaza-2
-deoxyguanosine significantly improves results, particularly when small amounts of poor quality DNA are available as starting material .
Physical And Chemical Properties Analysis
The stability of the duplexes was examined by temperature-dependent UV spectra . The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster .
科学研究应用
Molecular Biology
Application Summary
7-Deaza-2’-deoxyisoguanosine has been used for various purposes in molecular biology . It has been used as a 2’-deoxyisoguanosine substitute .
Methods of Application
The synthesis of 7-deaza-2’-deoxyisoguanosine involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine with 2-deoxy-3,5-di-O-(4-toluoyl)-a-d-erythro-pentofuranosyl chloride under nucleobase-anion glycosylation conditions . This yields the nucleoside 7 stereoselectively . Ammonolysis in an autoclave furnishes 7-deaza-2’-deoxyadenosin-2-amine . The detoluoylated compound is obtained when the reaction is performed at a lower temperature . Selective deamination of the compound with sodium nitrite in 20% AcOH/H2O furnishes the nucleoside .
Results or Outcomes
The crystal structure of 7-deaza-2’-deoxyisoguanosine was determined by a single-crystal X-ray analysis . It was found that 7-deaza-2’-deoxyisoguanosine adopts the N(1)-H/6-NH2/keto tautomeric form, and the sugar conformation is C(1’)-exo .
Chemistry
Application Summary
The α-d anomers of 2’-deoxyuridine and 7-deaza-2’-deoxyadenosine were synthesized and functionalized with clickable octadiynyl side chains . This shows that anomeric DNAs can be functionalized in the same way as canonical DNA for potential applications in nucleic acid chemistry, chemical biology, and DNA material science .
Methods of Application
Nucleosides were protected and converted to phosphoramidites . Solid-phase synthesis furnished 12-mer oligonucleotides, which were hybridized . Pyrene click adducts display fluorescence, a few of them with excimer emission .
Results or Outcomes
Tm values and thermodynamic data revealed the following order of duplex stability α/α-d@β/β-d�α/β-d . CD spectra disclosed that conformational changes occur during hybridization . Functionalized DNAs were modeled and energy minimized . Clickable side chains and bulky click adducts are well accommodated in the grooves of anomeric DNA .
Base-Pairing Properties Study
Application Summary
7-Deaza-2’-deoxyisoguanosine has been used to study the base-pairing properties in parallel and antiparallel duplexes .
Methods of Application
A series of hybridization experiments were performed in which oligonucleotides were hybridized either under parallel or antiparallel chain orientation .
Results or Outcomes
The data revealed that 7-deaza-2’-deoxyisoguanosine adopts the N(1)-H/6-NH2/keto tautomeric form, and the sugar conformation is C(1’)-exo .
PCR Amplification
Application Summary
7-Deaza-dGTP has been used to improve PCR amplification of GC-rich regions . Sequences high in GC content can form strong secondary structure, which prevents strand denaturation and blocks processive DNA polymerase amplification .
Methods of Application
The presence of a thermolabile protecting group at the 3’-hydroxyl blocks low temperature primer extension and only allows nucleotide incorporation at higher temperatures when the protecting group is removed . This improves PCR specificity .
Results or Outcomes
The use of CleanAmpTM dNTPs simplifies GC-rich amplification and provides a valuable solution that can improve disease diagnosis .
Reverse Transcriptase Sequencing
Application Summary
Premixed nucleotides for reverse transcriptase sequencing .
Methods of Application
The specific methods of application in reverse transcriptase sequencing are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
安全和危害
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-11-13-9-7(10(17)14-11)3-4-15(9)8-2-1-6(5-16)18-8/h3-4,6,8,16H,1-2,5H2,(H3,12,13,14,17)/t6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKZBFORRGBSAO-POYBYMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Deaza-2',3'-dideoxyguanosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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